7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one
Description
7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one is a synthetic coumarin derivative characterized by a 4-methyl group on the chromen-2-one core and a 7-O-(4-fluorobenzyl) substituent. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties, which are modulated by substituent variations .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-11-8-17(19)21-16-9-14(6-7-15(11)16)20-10-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJWIXWYOSBCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one is a synthetic compound belonging to the chromone family, characterized by its unique structural features that confer distinct biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a chromenone backbone with a methoxy group and a fluorinated phenyl substituent, which significantly enhances its reactivity and biological interactions. The molecular formula is , and its molecular weight is approximately 284.29 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites. This interaction blocks substrate access, thereby reducing enzymatic activity. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Receptor Interaction : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways. This property suggests potential applications in treating disorders related to neurotransmission and inflammation .
- Modulation of Biological Pathways : The compound influences pathways related to inflammation, apoptosis, and cell proliferation, making it relevant in cancer research and anti-inflammatory studies .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells without causing significant nuclear DNA damage .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.97 | ROS generation leading to apoptosis |
| A549 | 15.23 | Induction of oxidative stress |
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have reported antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylcoumarin | Lacks fluorophenyl methoxy group | Limited anticancer activity |
| 4-Fluorophenyl Coumarin | Similar structure but without methoxy linkage | Moderate enzyme inhibition |
| Fluorinated Chromenones | Varying fluorine positions | Different reactivity profiles |
Case Studies
- Inhibition of MAO-B : A study utilized molecular docking simulations to evaluate the binding affinity of this compound to MAO-B. Results indicated a strong binding affinity with a Ki value comparable to known MAO-B inhibitors, suggesting its potential as a therapeutic agent for Parkinson's disease .
- Anticancer Activity Assessment : In vitro assays on MCF-7 cells revealed that treatment with the compound led to significant reductions in cell viability, highlighting its potential as an anticancer drug candidate .
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations lower than traditional antibiotics, indicating its potential use in treating bacterial infections .
Scientific Research Applications
7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one, a derivative of chromen-2-one (coumarin), has various applications in scientific research due to its unique structural features. The presence of a fluorophenyl group enhances its biological activities . Coumarin derivatives, in general, possess antimicrobial activity .
Scientific Research Applications
this compound, and related compounds, are explored in chemistry, biology, medicine, and industry.
- Chemistry Coumarin derivatives are used as building blocks for synthesizing complex molecules.
- Biology These are investigated as fluorescent probes because of their coumarin core.
- Medicine They are explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Industry They are utilized in developing new materials and as components in various chemical processes.
Structural Features and Activity
The presence of specific functional groups enhances the reactivity and biological properties of the compound. The fluorobenzyl groups likely confer distinct chemical behaviors compared to its analogs.
Antimicrobial Activity of Coumarin Derivatives
Coumarin derivatives, both natural and synthetic, exhibit antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The biological and physicochemical properties of coumarin derivatives are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Molecular Comparison of Selected Coumarin Derivatives
Key Observations:
- Halogen Effects : The target compound’s 4-fluorobenzyl group offers improved metabolic stability compared to chlorine-containing analogs like 3-(4-chlorophenyl)-7-methoxy-4-methylchromen-2-one . Chlorine’s higher lipophilicity may enhance membrane permeability but could reduce solubility.
- Substituent Position : The 7-O-benzyl group in the target compound contrasts with 2-(4-methylphenyl) substitution in ’s analog. Positional differences significantly alter π-π stacking interactions and crystal packing, as seen in the near-planar chromen ring of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one .
- Complexity : Derivatives like 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenylchromen-2-one exhibit multi-halogenated substituents, which may enhance antibacterial activity but increase molecular weight and synthetic complexity.
Q & A
Q. Key Considerations :
- Solvent choice (DMF, ethanol) and temperature control (60–80°C) significantly impact yield.
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Which spectroscopic techniques are most effective for characterizing this compound?
Standard characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolves crystal packing and π-π interactions (e.g., triclinic P1 space group) .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
What in vitro biological activities have been reported for this compound?
Reported activities include:
- Antimicrobial : Inhibition of bacterial/fungal growth (MIC: 8–32 µg/mL) via membrane disruption .
- Anticancer : Cytotoxicity against MCF-7 and HeLa cells (IC₅₀: 10–50 µM) through apoptosis induction .
- Enzyme Inhibition : Moderate COX-2 and topoisomerase II inhibition (IC₅₀: 20–100 µM) .
Q. Table 1: Comparative Biological Activities
| Assay Type | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 25 µM | |
| Antibacterial | E. coli | 16 µg/mL | |
| COX-2 Inhibition | Enzymatic assay | 45 µM |
How can reaction conditions be optimized to improve synthesis yield?
Q. Methodological Strategies :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve Pechmann condensation efficiency .
- Temperature Gradients : Stepwise heating (50°C → 80°C) reduces side reactions.
- In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at peak yield.
Case Study : Using K₂CO₃ in DMF at 70°C increased yield from 55% to 82% .
How to resolve contradictions in reported biological activity data?
Q. Analytical Approaches :
- Assay Standardization : Control cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs) .
- Purity Verification : HPLC-MS confirms absence of impurities affecting activity .
- Mechanistic Studies : Combine Western blot (apoptosis markers) and ROS assays to validate pathways .
Example : Discrepancies in IC₅₀ values (10 vs. 50 µM) were traced to differences in serum content in cell media .
What computational methods predict its interaction with biological targets?
Q. Tools and Workflows :
- Molecular Docking (AutoDock Vina) : Predicts binding affinity to COX-2 (ΔG: -8.2 kcal/mol) .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns .
- QSAR Modeling : Relates substituent electronegativity (e.g., 4-fluorophenyl) to activity trends .
Key Insight : Fluorine substitution enhances hydrophobic interactions in enzyme active sites .
What are the challenges in crystallographic analysis of this compound?
Q. Technical Hurdles :
- Disorder in Aromatic Rings : Requires anisotropic refinement and TWINABS for data correction .
- Low Data-to-Parameter Ratio : Mitigated by high-resolution data (≤ 0.8 Å) and SHELXL refinement .
- Crystal Packing : π-π stacking interactions complicate unit cell determination (triclinic vs. monoclinic) .
Best Practice : Use synchrotron radiation for small, weakly diffracting crystals .
How do structural modifications affect its pharmacokinetic properties?
Q. Structure-Activity Relationship (SAR) Insights :
- Methoxy Groups : Improve solubility (LogP reduction by 0.5) but reduce metabolic stability .
- Fluorophenyl Substituents : Enhance bioavailability (t₁/₂: 4.2 hrs) via reduced CYP450 metabolism .
- Chromenone Core Modifications : Adding methyl groups increases plasma protein binding (>90%) .
Q. Table 2: Pharmacokinetic Impact of Substituents
| Modification | LogP | t₁/₂ (hrs) | PPB (%) |
|---|---|---|---|
| 4-Methylchromenone | 3.1 | 3.8 | 85 |
| 4-Fluorophenylmethoxy | 2.8 | 4.2 | 92 |
| 7-Methoxy analog | 2.5 | 2.1 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
